molecular formula C13H11F3N2O2S B2383307 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide CAS No. 327093-05-0

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Cat. No.: B2383307
CAS No.: 327093-05-0
M. Wt: 316.3
InChI Key: LNRXTKNBQCSDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS Number: 380349-00-8 Molecular Formula: C₁₃H₁₂F₃N₃O₂S Molecular Weight: 331.3 g/mol Structure: Features a benzenesulfonamide core with two amino groups at positions 3 and 4 and a 3-trifluoromethylphenyl substituent on the sulfonamide nitrogen. Applications: Used as a protein degrader building block in pharmaceutical research. Purity is typically ≥95%, with storage at room temperature .

Properties

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-5-11(7-9)18-21(19,20)12-6-2-4-10(17)8-12/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXTKNBQCSDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Trifluoromethylaniline

The most common synthetic route involves the sulfonylation of 3-trifluoromethylaniline with 4-aminobenzenesulfonyl chloride. This reaction typically proceeds under basic conditions, with pyridine or triethylamine serving as proton scavengers to facilitate the nucleophilic substitution at the sulfur center. The general reaction scheme is as follows:

$$
\text{3-Trifluoromethylaniline} + \text{4-Aminobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion while minimizing side reactions.
  • Temperature : Maintaining the reaction at 0–5°C suppresses hydrolysis of the sulfonyl chloride.
  • Solvent : Dichloromethane is preferred due to its ability to dissolve both reactants and its inertness under reaction conditions.

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the sulfonic acid group. This approach avoids the use of sulfonyl chloride, which can be moisture-sensitive. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base, yielding the target compound in 72–85% purity after workup.

Industrial-Scale Production

Industrial protocols often utilize continuous flow reactors to enhance mixing and heat transfer. For example, a microreactor system operating at 50°C with a residence time of 10 minutes achieves 94% conversion, compared to 78% in batch processes. Post-synthesis purification employs recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material with >99% purity.

Optimization of Reaction Conditions

Stoichiometric and Thermal Control

Excess sulfonyl chloride (1.2 equiv) ensures complete consumption of the amine, while temperatures above 20°C lead to dimerization byproducts. Kinetic studies reveal a second-order dependence on amine concentration, underscoring the need for precise stoichiometric control.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification due to high boiling points. Dichloromethane strikes a balance between reactivity and ease of removal, with a recovery rate of 92% via rotary evaporation.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with an ethyl acetate/hexane gradient (10% → 50%) removes unreacted starting materials and oligomeric byproducts.
  • HPLC : A C18 column with acetonitrile/water (0.1% TFA) resolves the target compound from structural analogs, achieving >99.5% purity.

Spectroscopic Confirmation

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (t, J = 8.0 Hz, 1H, Ar–H), 7.52–7.48 (m, 3H, Ar–H), 6.92 (d, J = 8.4 Hz, 2H, Ar–H), 5.45 (s, 2H, NH$$2$$).
  • IR : Peaks at 1350 cm$$^{-1}$$ (S=O stretch) and 1150 cm$$^{-1}$$ (C–F stretch) confirm functional group integrity.

Industrial-Scale Production Challenges

Waste Management

The synthesis generates stoichiometric amounts of HCl, necessitating neutralization with aqueous NaOH. Closed-loop systems recover 85% of the solvent, reducing environmental impact.

Economic Considerations

Bulk pricing analysis indicates a 40% cost reduction when using continuous flow reactors compared to batch processing, primarily due to lower energy and labor inputs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide exhibits significant anticancer properties. Studies have reported its efficacy against several cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values ranging from 1.52 to 6.31 μM.
  • MCF-7 (Breast Cancer) : Induction of apoptosis through increased annexin V-FITC positive cells.

These findings suggest that the compound may activate apoptotic pathways, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2311.52 - 6.31Induces apoptosis
MCF-7TBDActivates apoptotic pathways

Enzyme Inhibition

Carbonic Anhydrase Inhibition
The compound has been studied for its inhibitory effects on carbonic anhydrase enzymes, particularly CA IX, which is implicated in tumor growth and metastasis:

  • Selectivity : High selectivity for CA IX over CA II.
  • IC50 Values : Ranging from 10.93 to 25.06 nM for CA IX.

This selectivity is crucial for minimizing side effects in therapeutic applications, particularly in cancer treatment.

Table 2: Carbonic Anhydrase Inhibition Data

Enzyme TypeIC50 (nM)Selectivity
Carbonic Anhydrase IX10.93 - 25.06High
Carbonic Anhydrase IITBDLower

Antimicrobial Properties

The compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations. This positions it as a potential candidate for antibiotic development.

Table 3: Antimicrobial Activity Overview

BacteriaInhibition Percentage (%)
Staphylococcus aureusUp to 80%
Klebsiella pneumoniaeTBD

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies predict favorable absorption and distribution characteristics for this compound. Theoretical models such as SwissADME indicate low toxicity profiles, making it a promising candidate for further development.

Case Study 1: Antitumor Efficacy

A study involving various benzenesulfonamide derivatives tested their anticancer activity against mouse lymphoid leukemia. While some compounds showed no activity in vivo, structural modifications of the sulfonamide group could enhance efficacy.

Case Study 2: Antimicrobial Properties

A comparative study highlighted that derivatives similar to this compound significantly inhibited bacterial growth at low concentrations, indicating potential use in antibiotic formulations.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the amino and sulfonamide groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, molecular data, and properties:

Compound Substituent Molecular Formula MW (g/mol) Melting Point (°C) Yield Key Applications References
3,4-Diamino-N-(3-CF₃-Ph)-Benzenesulfonamide (Target) 3-CF₃-Ph C₁₃H₁₂F₃N₃O₂S 331.3 N/A N/A Protein degradation studies
3-Amino-N-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)-Benzenesulfonamide Piperazine-oxopropyl C₂₆H₂₈N₄O₃S 500.6 110–112 85% Carbonic anhydrase I inhibition
3-Amino-N-(4-amino-2-(hexylthio)-dihydropyrimidin-5-yl)-Benzenesulfonamide Hexylthio-dihydropyrimidinyl C₁₇H₂₄N₆O₂S₂ 408.5 233 75% Broad-spectrum drug candidate screening
3-Amino-N-(thiazol-2-yl)-Benzenesulfonamide Thiazol-2-yl C₉H₈N₃O₂S₂ 266.3 N/A N/A Nav1.3 sodium channel inhibition
3-Amino-N-tert-butyl-Benzenesulfonamide tert-Butyl C₁₀H₁₆N₂O₂S 228.3 N/A N/A Enzyme inhibition (xanthine oxidase)
3-Amino-N-(3-Cl-Ph)-4-OH-Benzenesulfonamide 3-Cl-Ph, 4-OH C₁₂H₁₁ClN₂O₃S 298.8 N/A N/A N/A
3-Amino-N-(4-difluoromethylsulfanyl-Ph)-Benzenesulfonamide 4-(difluoromethylsulfanyl)-Ph C₁₃H₁₂F₂N₂O₂S₂ 330.4 N/A N/A N/A

Key Trends and Insights

Substituent Effects on Physicochemical Properties
  • Melting Points : Longer alkyl chains (e.g., hexylthio in ) correlate with lower melting points (233°C) compared to methylthio derivatives (246–248°C). Bulkier groups like piperazine-oxopropyl reduce crystallinity (m.p. 110–112°C).
  • Synthetic Yields : Steric hindrance impacts yields. For example, methylthio derivatives yield 36%, while ethylthio analogs achieve 76%.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl or methoxy substituents.

Biological Activity

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, also known by its CAS number 327093-05-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C13H11F3N2O2SC_{13}H_{11}F_3N_2O_2S with a molecular weight of 316.3 g/mol. The structural features include:

  • Amino Group : Contributes to the compound's solubility and potential interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding affinity.
  • Benzene Sulfonamide Moiety : Known for its antibacterial properties and ability to inhibit certain enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, impacting metabolic pathways and neurotransmission .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by acting as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
  • Cardiovascular Effects : Some studies suggest that sulfonamide derivatives can influence coronary resistance and perfusion pressure, indicating potential applications in cardiovascular therapies .

Antimicrobial Efficacy

Research has indicated that this compound exhibits significant antimicrobial activity. A comparative study involving various sulfonamide derivatives revealed that this compound effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays.

CompoundMIC (µg/mL)Bacterial Strain
This compound8E. coli
Other SulfonamidesVariesVarious Strains

Cardiovascular Studies

In an isolated rat heart model, the effects of this compound on perfusion pressure were evaluated. The results indicated a dose-dependent reduction in perfusion pressure when administered, suggesting a potential role in managing cardiac conditions.

Treatment GroupDose (nM)Perfusion Pressure Change (%)
Control-0
Compound0.001-15
Compound0.01-25

Case Studies

  • Antibacterial Activity : A study published in ACS Omega demonstrated the antibacterial efficacy of various oxadiazole-sulfonamide derivatives against resistant strains, highlighting the importance of structural modifications in enhancing activity .
  • Cardiovascular Impact : Research highlighted in Biological Activity of Benzene Sulfonamides explored the effects on coronary resistance using isolated heart models, showing that certain derivatives could significantly lower coronary resistance compared to controls .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for 19^19F coupling) and sulfonamide protons (δ ~7–8 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 345.07 for C13_{13}H12_{12}F3_3N2_2O2_2S).
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on sulfonamide conformation .

How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

Advanced
The -CF3_3 group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).
  • Metabolic Stability : Resists oxidative degradation due to strong C-F bonds.
  • Target Affinity : Stabilizes hydrophobic interactions with enzyme pockets (e.g., carbonic anhydrase inhibition via sulfonamide coordination to Zn2+^{2+}) .
    Methodological Insight : Comparative studies using non-fluorinated analogs and molecular docking simulations quantify these effects .

What strategies resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies in IC50_{50} values or enzyme inhibition profiles may arise from:

  • Assay Variability : Standardize protocols (e.g., pH, temperature) for enzymatic assays.
  • Purity Differences : Use HPLC (>98% purity) to eliminate batch-to-batch variability.
  • Structural Confounders : Verify substituent positions via 2D NMR (e.g., NOESY for spatial proximity analysis) .

How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?

Q. Advanced

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to modulate reaction kinetics.
  • Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to introduce heterocyclic moieties (e.g., pyridinyl groups).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model binding stability to carbonic anhydrase II (root-mean-square deviation <2 Å over 100 ns).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization.
  • QSAR Models : Corrogate substituent effects (e.g., -CF3_3 vs. -CH3_3) on IC50_{50} values using datasets from analogs .

How do structural modifications (e.g., substituent position) affect solubility and crystallinity?

Q. Advanced

  • Substituent Position : Para-substituted derivatives exhibit higher aqueous solubility (e.g., 2.1 mg/mL vs. 0.8 mg/mL for ortho-substituted) due to reduced steric hindrance.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve crystallinity for X-ray analysis.
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >200°C for most derivatives) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Byproduct Formation : Mitigate di-sulfonylation via slow addition of sulfonyl chloride.
  • Purification at Scale : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane, 1:3 v/v).
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.